2-Azaspiro[4.5]decan-3-one

Catalog No.
S567326
CAS No.
64744-50-9
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.5]decan-3-one

CAS Number

64744-50-9

Product Name

2-Azaspiro[4.5]decan-3-one

IUPAC Name

2-azaspiro[4.5]decan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)

InChI Key

JAWPQJDOQPSNIQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)NC2

Synonyms

4,4-Pentamethylene-2-pyrrolidinone; 3-Azaspiro[4.5]decan-2-one; Gabapentin-lactam; 3,3-Pentamethylene-4-butyrolactam; 2-Azaspiro[4.5]decan-3-one; 3-Azaspiro-[4,5]decan-3-one

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2

Impurity in Gabapentin Production:

2-Azaspiro[4.5]decan-3-one, also known as 3,3-pentamethylene-4-butyrolactam, is primarily encountered as an impurity during the manufacturing process of the anticonvulsant drug gabapentin [, ]. It is crucial for researchers and manufacturers to monitor and control the levels of this impurity, as its presence can potentially affect the quality and safety of the final drug product [].

Potential Biological Activity:

While research on the specific biological activities of 2-azaspiro[4.5]decan-3-one is limited, some studies suggest it might possess interesting properties. For instance, a study investigating its potential as an anticonvulsant yielded inconclusive results, requiring further exploration []. Additionally, its structural similarity to other biologically active molecules has sparked interest in its potential for further investigation in various areas of research [].

2-Azaspiro[4.5]decan-3-one, also known as gabapentin-lactam, is a heterocyclic compound characterized by its spirocyclic structure, which includes a nitrogen atom in the ring system. Its molecular formula is C9H15NOC_9H_{15}NO and it has a molecular weight of approximately 153.22 g/mol. This compound is primarily recognized as a degradation product of gabapentin, a medication used to treat epilepsy and neuropathic pain. The compound's structure consists of a spirocyclic framework that contributes to its unique chemical properties and biological activities .

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various oxidation products.
  • Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to convert it into reduced forms.
  • Substitution: The spirocyclic nature of the compound allows for substitution reactions, where different substituents can be introduced under appropriate conditions .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAqueous solution
ReductionLithium aluminum hydrideAnhydrous solvent
SubstitutionVarious nucleophiles/electrophilesSuitable solvents

2-Azaspiro[4.5]decan-3-one exhibits notable biological activity, particularly as an impurity formed during the synthesis of gabapentin. It has been identified as a metabolite found in the small intestine of Mus musculus (mouse) and in the organism Nippostrongylus brasiliensis (a parasitic roundworm). While specific pharmacological effects are not extensively documented, it has shown some toxicity with an LD50 value of approximately 300 mg/kg in white mice, indicating potential risks associated with its biological activity .

The synthesis of 2-Azaspiro[4.5]decan-3-one can be achieved through several methods:

  • Traditional Synthesis: This method involves a series of reactions including Knoevenagel condensation, Michael addition, catalytic hydrogenation, and hydrolysis.
  • Gold Carbene-Mediated Dearomatization: A more recent approach utilizes gold carbene species derived from ynamides to facilitate dearomatization of phenols, yielding 2-Azaspiro[4.5]decan-3-one efficiently under milder conditions .

2-Azaspiro[4.5]decan-3-one has applications primarily in pharmaceutical research due to its relation to gabapentin and its potential role as a metabolite in biological systems. Its unique structure may provide insights into the development of new therapeutic agents targeting neurological disorders and pain management.

The interactions of 2-Azaspiro[4.5]decan-3-one with other molecules are influenced by its structural features. For example, studies have shown that it can form strong hydrogen bonds due to the spatial arrangement of nitrogen and oxygen atoms within its structure. These interactions are critical for understanding how this compound may engage with drug targets or enzymes within biological systems .

Several compounds share structural similarities with 2-Azaspiro[4.5]decan-3-one, including:

  • Gabapentin: A widely used anticonvulsant that shares a similar spirocyclic structure.
  • Pregabalin: Another anticonvulsant drug that is structurally related and used for neuropathic pain.
  • Azaspiro[4.5]decane derivatives: Various derivatives that maintain the core azaspiro framework but may differ in substituents or functional groups.

Comparison Table

CompoundStructure TypePrimary Use
2-Azaspiro[4.5]decan-3-oneSpirocyclicMetabolite of gabapentin
GabapentinSpirocyclicAnticonvulsant
PregabalinSpirocyclicNeuropathic pain treatment
Azaspiro derivativesSpirocyclicVaried pharmaceutical applications

The uniqueness of 2-Azaspiro[4.5]decan-3-one lies in its specific formation as a degradation product during the synthesis of gabapentin, which may influence its biological activity compared to its analogs.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Appearance

White to Off-White Solid

Melting Point

89-90°C

UNII

0IP6953295

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64744-50-9

Wikipedia

Gabapentin-lactam

Dates

Modify: 2023-08-15

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